molecular formula C15H11F3O3 B6286083 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 926238-79-1

5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6286083
CAS RN: 926238-79-1
M. Wt: 296.24 g/mol
InChI Key: IVGNXKNJQKZNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid (5-MTPB) is a synthetic compound with a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various compounds and as a reagent for various chemical reactions. 5-MTPB has a unique combination of physical and chemical properties, making it a valuable tool for scientists in a variety of fields.

Scientific Research Applications

5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid, 95% has a variety of scientific research applications, including in the fields of chemistry, pharmacology, and biotechnology. In chemistry, it is used as an intermediate in the synthesis of various compounds, such as antibiotics, anti-cancer drugs, and other pharmaceuticals. In pharmacology, it is used as a reagent for various chemical reactions, such as the synthesis of drugs and other biologically active compounds. In biotechnology, it is used as a reagent for various biochemical and physiological experiments, such as the study of enzyme activity and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as a proton donor, allowing it to be used as a reagent in various chemical reactions. It is also believed to be able to interact with various enzymes and proteins, allowing it to be used in the study of enzyme activity and metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid, 95% have not yet been fully studied. However, it is believed to have a range of effects on various biochemical and physiological processes. For example, it is believed to be able to interact with various enzymes and proteins, allowing it to be used in the study of enzyme activity and metabolic pathways. It is also believed to have an effect on the metabolism of various drugs and other biologically active compounds.

Advantages and Limitations for Lab Experiments

The use of 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, making it cost-effective for use in a wide range of experiments. It is also a versatile reagent, making it suitable for use in a variety of experiments. However, there are also some limitations to its use. It is a relatively unstable compound, making it difficult to store for long periods of time. It is also a relatively toxic compound, making it important to use proper safety precautions when handling it.

Future Directions

The future of 5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid, 95% is promising. There is potential for further research into its mechanism of action and biochemical and physiological effects. There is also potential for the development of new and improved synthesis methods, as well as new applications for the compound. Finally, there is potential for the development of new safety protocols and improved storage methods to ensure the safe and effective use of the compound in laboratory experiments.

Synthesis Methods

5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the use of a Grignard reagent, a nucleophilic substitution reaction, and a Friedel-Crafts reaction. The Grignard reagent method involves the reaction of 3-trifluoromethylphenylmagnesium bromide with 5-methoxybenzoic acid. The nucleophilic substitution reaction involves the reaction of 5-methoxybenzoic acid with trifluoromethyl bromide. The Friedel-Crafts reaction involves the reaction of 5-methoxybenzoic acid with trifluoromethylbenzene.

properties

IUPAC Name

5-methoxy-2-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-11-5-6-12(13(8-11)14(19)20)9-3-2-4-10(7-9)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGNXKNJQKZNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588086
Record name 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(3-trifluoromethylphenyl)benzoic acid

CAS RN

926238-79-1
Record name 4-Methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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